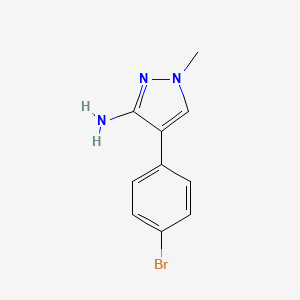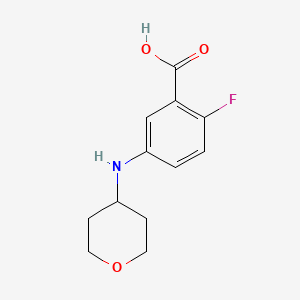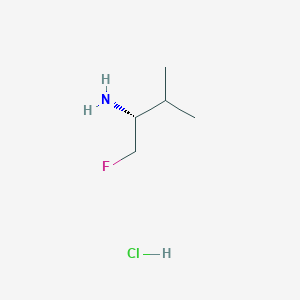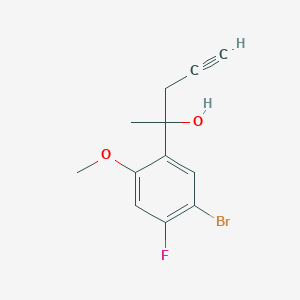
2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol is a chemical compound with a complex structure that includes bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a pentyn-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol typically involves multi-step organic reactions. One common approach is to start with the corresponding bromofluoromethoxybenzene derivative and introduce the pentyn-2-ol group through a series of reactions, such as halogenation, substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methoxyphenyl)methanol: A related compound with similar structural features but different functional groups.
5-Bromo-4-fluoro-2-methoxypyridine: Another compound with a similar phenyl ring structure but different substituents.
Uniqueness
2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol is unique due to the presence of the pentyn-2-ol moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
2006278-31-3 |
|---|---|
Molecular Formula |
C12H12BrFO2 |
Molecular Weight |
287.12 g/mol |
IUPAC Name |
2-(5-bromo-4-fluoro-2-methoxyphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C12H12BrFO2/c1-4-5-12(2,15)8-6-9(13)10(14)7-11(8)16-3/h1,6-7,15H,5H2,2-3H3 |
InChI Key |
JKYTUTXSWYOOON-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC(=C(C=C1OC)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


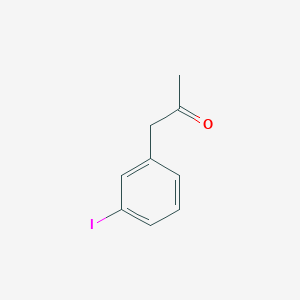
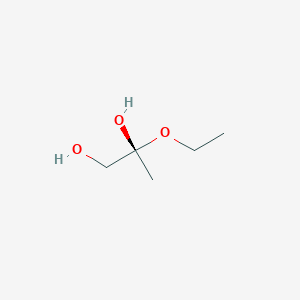
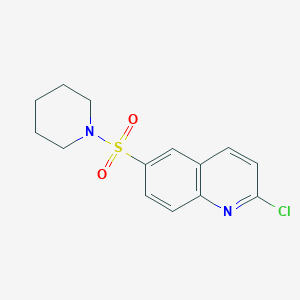
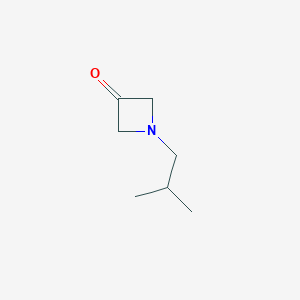
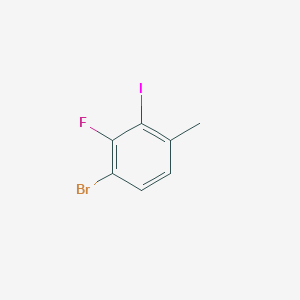
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
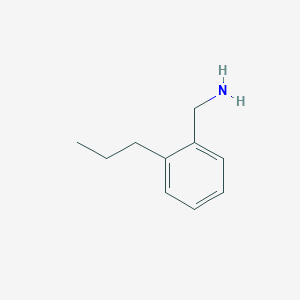

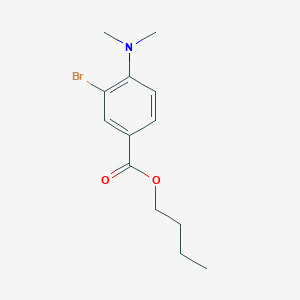
![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
